molecular formula C17H21NO4 B7351197 N-[(3R,4R)-4-methoxyoxan-3-yl]-5,6-dimethyl-1-benzofuran-2-carboxamide

N-[(3R,4R)-4-methoxyoxan-3-yl]-5,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No. B7351197
M. Wt: 303.35 g/mol
InChI Key: HIIUUOHCVCONFK-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R,4R)-4-methoxyoxan-3-yl]-5,6-dimethyl-1-benzofuran-2-carboxamide, commonly known as MDB or MDB-13, is a small molecule that has been extensively studied for its potential therapeutic properties. It is a potent and selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in a variety of physiological and pathological processes.

Mechanism of Action

MDB-13 acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells. Activation of CB2 receptors has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
MDB-13 has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, reducing pain, and inhibiting cancer cell growth. Its effects are primarily mediated through the activation of CB2 receptors in immune cells.

Advantages and Limitations for Lab Experiments

MDB-13 has several advantages for use in lab experiments, including its potency and selectivity for CB2 receptors, which allows for precise and targeted activation. However, its limited solubility in water and potential for off-target effects may limit its usefulness in certain contexts.

Future Directions

There are several potential future directions for research on MDB-13, including:
1. Investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Exploring its potential as a treatment for cancer, either alone or in combination with other therapies.
3. Developing new synthetic methods to improve its solubility and bioavailability.
4. Investigating its potential as a tool for studying the role of CB2 receptors in immune function and inflammation.
5. Exploring its potential as a treatment for other inflammatory conditions, such as inflammatory bowel disease.
In conclusion, MDB-13 is a small molecule that has been extensively studied for its potential therapeutic properties. Its selective activation of CB2 receptors in immune cells has been shown to have anti-inflammatory effects, which could be useful in the treatment of a variety of conditions. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

MDB-13 can be synthesized using a multi-step process that involves the coupling of various building blocks and the use of protective groups to prevent unwanted reactions. The exact details of the synthesis method are beyond the scope of this paper, but it has been described in several scientific publications.

Scientific Research Applications

MDB-13 has been studied for its potential therapeutic properties in a variety of contexts, including inflammation, pain, cancer, and neurodegenerative diseases. Its selective activation of CB2 receptors in immune cells has been shown to have anti-inflammatory effects, which could be useful in the treatment of conditions such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[(3R,4R)-4-methoxyoxan-3-yl]-5,6-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-10-6-12-8-16(22-15(12)7-11(10)2)17(19)18-13-9-21-5-4-14(13)20-3/h6-8,13-14H,4-5,9H2,1-3H3,(H,18,19)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIUUOHCVCONFK-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2)C(=O)NC3COCCC3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)OC(=C2)C(=O)N[C@@H]3COCC[C@H]3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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